Seladelpar sulfoxide
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Overview
Description
Seladelpar sulfoxide is a metabolite of seladelpar, a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR-delta). Seladelpar is primarily used for the treatment of primary biliary cholangitis, a chronic autoimmune liver disease. This compound is formed through the oxidation of seladelpar and plays a significant role in its pharmacokinetics and pharmacodynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Seladelpar sulfoxide is synthesized through the oxidation of seladelpar. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Seladelpar sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to seladelpar sulfone.
Reduction: this compound can be reduced back to seladelpar using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane; low temperatures.
Reduction: Sodium borohydride; solvents like ethanol or methanol; ambient temperature.
Substitution: Nucleophiles such as thiols or amines; solvents like acetonitrile; moderate temperatures.
Major Products Formed
Oxidation: Seladelpar sulfone.
Reduction: Seladelpar.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Seladelpar sulfoxide has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving the oxidation and reduction of sulfoxides.
Biology: Investigated for its role in the metabolism of seladelpar and its effects on cellular pathways.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects in liver diseases.
Industry: Utilized in the development of analytical methods for the detection and quantification of sulfoxides in pharmaceutical formulations.
Mechanism of Action
Seladelpar sulfoxide exerts its effects by activating the peroxisome proliferator-activated receptor delta (PPAR-delta). This activation leads to the regulation of genes involved in bile acid synthesis, lipid metabolism, and inflammation. The primary molecular target is the PPAR-delta receptor, which forms a dimer with the retinoid X receptor (RXR) to modulate gene transcription. This pathway results in the downregulation of bile acid synthesis and the reduction of inflammation in the liver.
Comparison with Similar Compounds
Similar Compounds
Elafibranor: Another PPAR-delta agonist used in the treatment of liver diseases.
Fenofibrate: A PPAR-alpha agonist used to lower lipid levels.
Pioglitazone: A PPAR-gamma agonist used in the treatment of type 2 diabetes.
Uniqueness
Seladelpar sulfoxide is unique due to its selective activation of PPAR-delta, which specifically targets pathways involved in bile acid synthesis and inflammation. This selectivity reduces the risk of side effects associated with the activation of other PPAR subtypes. Additionally, this compound’s role as a metabolite provides insights into the pharmacokinetics and metabolism of seladelpar, aiding in the optimization of its therapeutic use.
Properties
CAS No. |
851529-42-5 |
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Molecular Formula |
C21H23F3O6S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfinyl-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C21H23F3O6S/c1-3-28-17(11-29-16-6-4-15(5-7-16)21(22,23)24)13-31(27)18-8-9-19(14(2)10-18)30-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-,31?/m1/s1 |
InChI Key |
NIFQJGGFYUGBGD-WYXXSATOSA-N |
Isomeric SMILES |
CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CS(=O)C2=CC(=C(C=C2)OCC(=O)O)C |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CS(=O)C2=CC(=C(C=C2)OCC(=O)O)C |
Origin of Product |
United States |
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